Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-
Overview
Description
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, is a compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus atom bonded to an amide group and a triphenylphosphoranylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, can be synthesized through various methods. One efficient approach involves the reaction of diarylphosphine oxides with amines via electrosynthesis. This method allows for the production of phosphinic amides in one step with good to excellent yields under mild and metal-free conditions . Another method involves the highly diastereoselective synthesis of P-stereogenic phosphinic amides via directed ortho lithiation of diphenylphosphinic amides with tert-butyllithium followed by electrophilic quench reactions .
Industrial Production Methods
While specific industrial production methods for phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, are not widely documented, the general principles of electrosynthesis and directed ortho lithiation can be scaled up for industrial applications. These methods offer the advantages of high efficiency, selectivity, and the potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, include phosphine oxides, phosphine derivatives, and substituted phosphinic amides. These products have various applications in organic synthesis and material science.
Scientific Research Applications
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, has several scientific research applications, including:
Medicine: The compound may be explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Phosphinic amides are used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, involves its interaction with molecular targets through its phosphorus and amide groups. The compound can form stable complexes with metal ions and other electrophiles, facilitating various chemical transformations. The molecular pathways involved include the formation of P-stereogenic centers and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, can be compared with other similar compounds, such as:
Phosphine oxides: These compounds share similar oxidation states and reactivity but differ in their structural properties.
Phosphine derivatives: These compounds have similar phosphorus chemistry but vary in their functional groups and applications.
Substituted phosphinic amides: These compounds have different substituents on the phosphorus atom, leading to variations in reactivity and applications.
Properties
IUPAC Name |
diphenylphosphanylimino(triphenyl)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NP2/c1-6-16-26(17-7-1)32(27-18-8-2-9-19-27)31-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYWXVVBIMUJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178811 | |
Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24082-36-8 | |
Record name | P,P-Diphenyl-N-(triphenylphosphoranylidene)phosphinous amide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24082-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024082368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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